4-bromo-2-chloro-5-methyl-1,3-thiazole
Description
Properties
CAS No. |
1782805-91-7 |
|---|---|
Molecular Formula |
C4H3BrClNS |
Molecular Weight |
212.5 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 5 Methyl 1,3 Thiazole and Analogs
Classical Cyclization Approaches and Their Modern Adaptations for Polysubstituted Thiazoles
The foundational methods for constructing the thiazole (B1198619) ring have been known for over a century, yet they continue to be adapted and refined for modern synthetic challenges. These classical reactions offer robust pathways to a wide variety of substituted thiazoles.
Hantzsch Thiazole Synthesis and its Variants for Substituted Thiazoles
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most versatile and widely used methods for constructing the thiazole nucleus. chemicalbook.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. chemicalbook.comchemhelpasap.com This method's enduring popularity stems from its simplicity and the ability to introduce a variety of functional groups into the final thiazole structure by modifying the starting materials. bepls.com For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org
Modern adaptations have focused on improving the reaction's efficiency and environmental footprint. One-pot, multi-component procedures have been developed that combine α-haloketones, thioamides (or thiourea), and aldehydes to generate highly substituted thiazoles in good to excellent yields. nih.govmdpi.com These modern variants often employ reusable catalysts, such as silica-supported tungstosilicic acid, and may utilize alternative energy sources like ultrasonic irradiation to shorten reaction times and proceed under milder conditions. bepls.comnih.govmdpi.com
The flexibility of the Hantzsch synthesis allows for the preparation of diverse polysubstituted thiazoles, which can be precursors for target molecules like 4-bromo-2-chloro-5-methyl-1,3-thiazole. By selecting the appropriate substituted α-haloketone and thioamide, specific substitution patterns can be installed directly during the ring formation.
Interactive Table 1: Examples of Hantzsch Thiazole Synthesis
| α-Halocarbonyl | Thioamide/Thiourea | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| Chloroacetone | Thioacetamide | Not specified | 2,4-Dimethylthiazole | wikipedia.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehydes | Silica Supported Tungstosilicic Acid | Substituted Hantzsch Thiazole Derivatives | nih.govmdpi.com |
Cook-Heilbron Synthesis and Related Methods for Amino-Substituted Thiazoles
The Cook-Heilbron thiazole synthesis, discovered in 1947, provides a key route to 5-aminothiazoles. wikipedia.org This reaction involves the cyclization of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgpharmaguideline.comexpertsmind.com The reaction proceeds under mild, often aqueous, conditions at room temperature. wikipedia.org
The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the carbon of the carbon disulfide (or related reactant). wikipedia.org A series of intramolecular proton transfers and cyclization steps follows, ultimately leading to the formation of the 5-aminothiazole ring. wikipedia.org This method was pivotal as it provided efficient access to 5-aminothiazoles, which were previously a relatively unknown class of compounds. wikipedia.org
While the Hantzsch synthesis is more commonly used today due to its broader scope in introducing substituent diversity, the Cook-Heilbron method remains highly valuable for specifically preparing 5-amino-substituted thiazoles. wikipedia.orgnih.gov These amino-thiazoles can serve as versatile intermediates, where the amino group can be further modified or replaced to access other functionalized thiazole derivatives.
Interactive Table 2: Examples of Cook-Heilbron Thiazole Synthesis
| α-Aminonitrile Derivative | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Aminoacetonitrile | Dithiophenylacetic acid | Not specified | 5-Amino-2-benzylthiazole | wikipedia.org |
| Ethyl aminocyanoacetate | Dithiophenylacetic acid | Not specified | 5-Amino-4-carbethoxy-2-benzylthiazole | wikipedia.org |
| α-Aminonitriles | Carbon disulfide | Mild conditions | 5-Amino-2-mercaptothiazoles | expertsmind.com |
Tcherniac's Synthesis and its Utility for 2-Substituted Thiazoles
Tcherniac's synthesis is a classical method specifically utilized for the preparation of 2-substituted thiazoles. pharmaguideline.com The reaction typically involves the acid-catalyzed hydrolysis of α-thiocyanoketones (or α-thiocyanato aldehydes) or their reaction with sulfur compounds. pharmaguideline.comresearchgate.net
This pathway is particularly useful for introducing a substituent at the C2 position of the thiazole ring, a key structural feature of the target compound. The α-thiocyanoketone precursors are often synthesized from the corresponding α-haloketones, making this method complementary to the Hantzsch synthesis. The ability to selectively functionalize the C2 position is crucial for building complex thiazole structures.
Regioselective Halogenation Strategies for the Thiazole Nucleus
Once the thiazole ring is formed, the introduction of halogen atoms at specific positions is a critical step in synthesizing a molecule like this compound. The inherent reactivity of the thiazole ring dictates the strategy for these transformations. The C5 position is generally the most electron-rich and thus most susceptible to electrophilic attack, while the C2 position is the most electron-deficient. chemicalbook.compharmaguideline.com
Direct Bromination and Chlorination in Substituted Thiazoles
Direct halogenation of the thiazole ring is a common method for introducing bromine and chlorine atoms. Electrophilic aromatic substitution reactions on thiazoles typically occur at the C5 position. pharmaguideline.comnumberanalytics.com The presence of electron-donating groups at the C2 position can further facilitate this electrophilic attack at C5, even under mild conditions. pharmaguideline.com
Common reagents for direct halogenation include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). numberanalytics.com However, controlling the regioselectivity and preventing over-halogenation can be challenging. For example, direct bromination or chlorination can sometimes lead to dihalogenated products, even when attempting to isolate the monohalogenated derivative. udayton.edu More selective methods have been developed, such as the use of copper(I) or copper(II) halides, which allow for the efficient and regioselective halogenation of 2-aminothiazoles under mild conditions. nih.gov Sequential bromination under different conditions can also be used to functionalize different positions, such as the C5 position of the ring and a benzylic position of a substituent. nih.gov
Interactive Table 3: Examples of Direct Halogenation of Thiazoles
| Thiazole Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-1,3-thiazoles | Copper(I) or Copper(II) chlorides/bromides | Mild | Monohalo and dihalo-1,3-thiazoles | nih.gov |
| Thiazolo[5,4-d]thiazole | Bromine/Pyridine | Refluxing CCl4 | 2,5-Dibromothiazolo[5,4-d]thiazole | udayton.edu |
| Thiazolo[5,4-d]thiazole | Trichloroisocyanuric acid (TCICA) | Refluxing CCl4 | 2,5-Dichlorothiazolo[5,4-d]thiazole | udayton.edu |
Halogen Exchange Reactions in Thiazole Chemistry
Halogen exchange reactions provide a powerful and subtle strategy for introducing specific halogens at positions that may be difficult to functionalize directly. These methods include metal-halogen exchange and base-induced halogen migration, known as the "halogen dance" reaction.
Metal-halogen exchange typically involves treating a brominated thiazole with a strong base like an organolithium compound (e.g., n-butyllithium) at low temperatures. wikipedia.org This generates a lithiated thiazole intermediate, which is a potent nucleophile. This intermediate can then be reacted with an electrophilic halogen source to install a different halogen. For example, 2-lithiothiazole can be generated from 2-bromothiazole (B21250) and subsequently functionalized. wikipedia.org
The halogen dance is a fascinating rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically induced by a strong base like lithium diisopropylamide (LDA). acs.org This reaction can be used to prepare highly functionalized thiazoles that are otherwise difficult to obtain. acs.org For instance, a bromo group at the C5 position of a thiazole can be induced to migrate to the C4 position. acs.org There are even examples of long-range halogen dance reactions where a C5-bromo group migrates to a different ring in a bithiazole system. jst.go.jp These reactions are driven by the formation of a more stable carbanion intermediate. jst.go.jp
Interactive Table 4: Examples of Halogen Exchange and Halogen Dance Reactions
| Thiazole Substrate | Reagents/Conditions | Transformation | Product | Reference |
|---|---|---|---|---|
| 2-Bromothiazole | n-Butyllithium | Metal-halogen exchange | 2-Lithiothiazole | wikipedia.org |
| 2-Bromothiazole | 2.2 equiv LDA, then 1 equiv TIPSCl | Halogen dance and trapping | 5-Triisopropylsilyl-4-bromothiazole | acs.org |
Multicomponent Reactions (MCRs) for Direct Assembly of Polysubstituted Thiazoles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. iau.ir This approach is prized for its economic and environmental benefits, as it often reduces the number of synthetic steps and the generation of waste associated with complex isolation procedures. iau.ir MCRs have become a powerful tool for creating diverse and complex molecules, including drug-like heterocycles such as polysubstituted thiazoles. iau.irnih.gov These reactions offer a direct route to the thiazole core, bypassing the limitations of more traditional methods like the Hantzsch synthesis, which can suffer from low yields with certain substituted substrates. iau.ir
One-Pot Protocols for Highly Functionalized Thiazoles
One-pot synthesis, a hallmark of MCRs, provides a streamlined process for assembling highly functionalized thiazoles. These protocols are advantageous due to their operational simplicity, mild reaction conditions, and often high yields. researchgate.net Researchers have developed various one-pot methods to access a wide range of thiazole derivatives.
For instance, a facile one-pot, three-step process has been developed for the synthesis of 5-acetyl-2-imino-4-methylthiazoles. This method involves the cyclocondensation of 3-thiocyanatoacetylacetone with different hydrazine (B178648) or hydrazide derivatives in ethanol (B145695). researchgate.net Another efficient one-pot synthesis produces ethyl 2-(4-aryl-2-dialkylamino-1,3-thiazole-5-yl)-2-oxoacetates from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium (B1175870) thiocyanate (B1210189). nih.gov Similarly, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate in water yields 1,3-thiazole derivatives efficiently. iau.ir The use of sustainable carbonaceous catalysts in on-water, microwave-assisted multicomponent methodologies has also been reported for synthesizing trisubstituted thiazoles. nih.gov
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| Arylglyoxals, Lawsone, Thiobenzamides | Lawsone-1,3-thiazole hybrids | Metal- and catalyst-free; gram-scale synthesis; short reaction times. | nih.govacs.org |
| Acid chlorides, Secondary amines, Ethyl bromopyruvate, Ammonium thiocyanate | Ethyl 2-(4-aryl-2-dialkylamino-1,3-thiazole-5-yl)-2-oxoacetates | Efficient one-pot procedure. | nih.gov |
| 3-Thiocyanatoacetylacetone, Hydrazine/Hydrazide derivatives | 5-Acetyl-2-imino-4-methylthiazoles | Facile three-step process in ethanol. | researchgate.netresearchgate.net |
| α-Active methylene (B1212753) ketones, Potassium thiocyanate, Primary amines | Thiazol-2(3H)-imine derivatives | Four-step one-pot process in ethanol. | researchgate.net |
Catalyst-Free Approaches in Thiazole Synthesis
The development of catalyst-free synthetic methods aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive metal catalysts. rsc.org Several catalyst- and additive-free methods have been successfully applied to the synthesis of thiazole and its fused-ring analogs.
One notable approach involves the synthesis of fully substituted lawsone–1,3-thiazole hybrids through a one-pot MCR of arylglyoxals, thiobenzamides, and lawsone in acetic acid, which proceeds smoothly without any catalyst or metal. acs.org Another innovative, catalyst-free method utilizes visible light to promote the formation of C–S and C–N bonds for the synthesis of thiazoles and imidazo[2,1-b]thiazoles in an environmentally friendly ethanol and water medium. rsc.org This photochemical approach is cost-effective and offers excellent yields in short reaction times. rsc.org Furthermore, catalyst-free syntheses of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur have been reported, where dimethyl sulfoxide (B87167) (DMSO) serves as both the oxidant and the solvent. nih.gov
| Reactants | Product Type | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Arylglyoxals, Lawsone, Thiobenzamides | Lawsone-1,3-thiazole hybrids | Acetic acid, 90 °C | One-pot, metal-free, avoids column chromatography. | nih.govacs.org |
| Phenacyl bromide, N-phenyl thiourea | Substituted thiazoles | Visible light, EtOH:H₂O | Environmentally benign, inexpensive, short reaction time. | rsc.org |
| Aromatic amines, Aliphatic amines, Elemental sulfur | 2-Substituted benzothiazoles | DMSO (solvent and oxidant) | Convenient, environmentally friendly, mild oxidative conditions. | nih.gov |
| Arylidene thiazolone, Aryl/alkyl-hydrazine | Hydrazone-substituted 1,2,4-triazoles | Ring opening/intramolecular cyclization | Broad substrate scope, demonstrated on gram scale. | nih.gov |
Metal-Catalyzed Coupling Reactions in Thiazole Functionalization
While MCRs are excellent for building the thiazole core, metal-catalyzed cross-coupling reactions are indispensable for the subsequent functionalization of pre-formed halogenated thiazole rings. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex thiazole derivatives that would be difficult to synthesize otherwise. nih.gov Palladium and nickel are the most common transition metals used in these transformations. researchgate.netwikipedia.org
Suzuki-Miyaura Coupling for C-C Bond Formation on Halogenated Thiazoles
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. nih.gov This methodology is highly effective for the C-C bond functionalization of halogenated thiazoles. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) reacts with various arylboronic acids to yield 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature or 3,5-diaryl-1,2,4-thiadiazoles at higher temperatures. nih.gov The reaction conditions can be tuned to achieve either mono- or diarylation.
A particularly green approach to this reaction involves microwave irradiation in an aqueous medium without organic co-solvents, which facilitates a rapid and high-yielding synthesis of 5-substituted thiazoles. rsc.org This method highlights the move towards more sustainable synthetic practices in chemistry. rsc.org The versatility of the Suzuki-Miyaura coupling extends to various azole systems and has been successfully applied to chloro-substituted substrates for the first time in some cases, such as with 4- and 5-halo-1,2,3-triazoles. nih.govrsc.org
| Thiazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids (1.1 equiv) | Pd catalyst, Room Temp. | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.gov |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids (2.2 equiv) | Pd catalyst, Toluene, Reflux | 3,5-Diaryl-1,2,4-thiadiazole | nih.gov |
| Halogenated Thiazoles | Arylboronic acids | Pd catalyst, Microwave, Aqueous medium | 5-Substituted thiazoles | rsc.org |
| Thioureas/Thioamides | Arylboronic acids | PdCl₂(PPh₃)₂, Silver salt | Amidinium salts or Diaryl ketones | nih.gov |
Stille Coupling for Advanced Thiazole Derivatization
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating C-C bonds and has been applied to the synthesis of complex molecules, including those with a thiazole core. wikipedia.org The reaction is tolerant of a wide variety of functional groups, and the organostannane reagents are typically stable. libretexts.org
A preparative method for synthesizing 2-hetarylthiazoles has been developed using the Stille reaction between halothiazoles and stannanes. researchgate.net The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. researchgate.net For example, in the reaction of 3-(2,4-dibromothiazolyl)-1-phenyl-propenone with 2-pyridine-tributylstannane, different palladium catalysts showed vastly different efficacies in producing the target 2-pyridylthiazole derivative. researchgate.net Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu Despite its utility, a major drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
| Halothiazole Substrate | Organostannane Reagent | Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| 3-(2,4-Dibromothiazolyl)-1-phenyl-propenone | 2-Pyridine-tributylstannane | Various Pd catalysts (e.g., Pd G3 CataCXium A, Pd G3 AmPhos) | Catalyst choice significantly impacts product yield (up to 73.3%). | researchgate.net |
| Vinyl halides | Organostannanes | Pd(0) complexes | Commonly used in natural product total synthesis. | wikipedia.org |
| Aryl Halides | Organostannanes | Pd(OAc)₂/Dabco | Efficient cross-coupling system. | organic-chemistry.org |
Negishi Coupling and Other Cross-Coupling Methods Applied to Halogenated Thiazoles
The Negishi coupling is another pivotal transition metal-catalyzed reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate, typically using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org However, the organozinc reagents are often sensitive to air and moisture, which can limit their application in industrial settings. youtube.com
One-pot procedures have been developed for the Negishi cross-coupling of in situ-generated zinc reagents with aryl chlorides, bromides, and triflates. organic-chemistry.org In the context of thiazole chemistry, 2-aryl substituted thiazoles can be prepared by the oxidative insertion of zinc into 2-bromothiazole, followed by a palladium(0)-catalyzed Negishi coupling in a one-pot process. researchgate.net Similarly, 5-aryl substituted thiazoles can be synthesized via regioselective C-5 lithiation, transmetalation with zinc chloride, and subsequent Negishi coupling. researchgate.net
Beyond these primary methods, other cross-coupling reactions such as the Kumada and Sonogashira reactions are also employed for the functionalization of halogenated azoles. researchgate.netnih.gov Nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents has also been shown to be an efficient route to 2-substituted benzo[d]thiazoles via C–S bond cleavage. rsc.org
| Thiazole Precursor | Method | Coupling Partner | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| 2-Bromothiazole | Oxidative insertion of Zn, then one-pot coupling | Aryl halides | Palladium(0) | 2-Aryl substituted thiazoles | researchgate.net |
| 2-(Trimethylsilyl)thiazole | C-5 lithiation, transmetalation with ZnCl₂, one-pot coupling | Aryl halides | Palladium(0) | 5-Aryl substituted thiazoles | researchgate.net |
| Aryl Halides | In situ generation of organozinc reagent | Aryl Chlorides/Bromides/Triflates | Palladium or Nickel | Unsymmetrical biaryls | organic-chemistry.org |
Green Chemistry Principles in Thiazole Synthesis
The synthesis of the thiazole ring, a core component of many pharmaceuticals and functional materials, has increasingly become a focus for the application of green chemistry principles. bohrium.comnih.govresearchgate.net The goal is to mitigate environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net Conventional methods for thiazole synthesis often rely on volatile organic solvents, harsh reaction conditions, and catalysts that are difficult to recover and reuse, posing environmental concerns. nih.govbepls.com In contrast, modern approaches prioritize sustainability through innovative techniques. nih.gov
Solvent-Free and Environmentally Benign Reaction Conditions
A significant advancement in green chemistry is the move towards reaction conditions that minimize or eliminate the use of hazardous solvents. nih.gov For thiazole synthesis, several effective strategies have been developed.
Solvent-Free Reactions: One-pot synthesis of thiazole derivatives has been successfully achieved under solvent-free conditions, often by grinding reagents together using a mortar and pestle at room temperature. researchgate.netnih.gov This method, a form of mechanochemistry, can lead to high yields and simplified product work-up. nih.gov For instance, the Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones and thiourea, can be performed efficiently without any solvent. researchgate.netorganic-chemistry.org
Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options.
Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Researchers have developed high-yielding procedures for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles by refluxing dithiocarbamates and α-halocarbonyl compounds in water, completely avoiding the need for a catalyst. bepls.com
Polyethylene (B3416737) Glycol (PEG): PEG and water mixtures have been used as a green reaction medium for the microwave-assisted synthesis of 4-aryl-2-aminothiazoles. This approach avoids the use of lachrymatory α-haloketones and results in excellent yields in short reaction times. researchgate.net
Deep Eutectic Solvents (DES): DES, such as a mixture of L-proline and ethylene (B1197577) glycol, have emerged as promising green alternatives for synthesizing complex structures like thiazolo[5,4-d]thiazoles. mdpi.com These solvents are often biodegradable, have low volatility, and can be tailored for specific reactions. mdpi.com
Energy-Efficient Methods:
Ultrasonic Irradiation: The use of ultrasound has been shown to accelerate reaction times, improve yields, and enhance selectivity in thiazole synthesis. nih.govbepls.com It provides an energy-efficient alternative to conventional heating. mdpi.com For example, the synthesis of Hantzsch thiazole derivatives using a silica-supported catalyst is significantly faster under ultrasonic irradiation compared to traditional heating. mdpi.com
Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient technique that dramatically reduces reaction times, often from hours to minutes or even seconds. bohrium.combepls.com Catalyst-free, multi-component reactions in water under microwave conditions can produce a wide variety of trisubstituted thiazoles with high yields and no harmful by-products. bepls.com
Use of Reusable Catalysts and Sustainable Reagents
Heterogeneous Catalysts: Solid-supported catalysts are particularly advantageous because they can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. mdpi.com
Silica-Supported Tungstosilisic Acid (SiW/SiO₂): This solid acid catalyst has been effectively used in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, demonstrating good reusability. mdpi.com
Magnetic Nanoparticles: Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been employed as a magnetically separable and reusable catalyst for the green one-pot synthesis of thiazole scaffolds in an ethanol-water solvent system. acs.org
Alkaline Earth Catalysts: Calcium triflate (Ca(OTf)₂) has been used for the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols, offering a high-yielding protocol. acs.org
Biocatalysts: Natural polymers are increasingly being explored as sustainable catalyst supports.
Chitosan-Based Catalysts: Chitosan (B1678972), a biodegradable polymer derived from chitin, has been modified to create highly efficient and reusable biocatalysts. nih.gov Cross-linked chitosan hydrogels have been used as catalysts for the synthesis of thiazole derivatives under ultrasonic irradiation, providing high yields under mild conditions. mdpi.com These hydrogel catalysts can be recovered and reused for several cycles with minimal loss of catalytic efficiency. nih.govmdpi.com
The following table summarizes various green catalysts used in thiazole synthesis.
| Catalyst Name | Reaction Type | Key Advantages | Citations |
| **Silica-Supported Tungstosilisic Acid (SiW/SiO₂) ** | Hantzsch thiazole synthesis | Reusable solid catalyst, effective under conventional heating and ultrasonic irradiation. | mdpi.comresearchgate.net |
| Pyromellitimide Benzoyl Thiourea Cross-linked Chitosan (PIBTU-CS) Hydrogel | Synthesis of novel thiazoles from hydrazonoyl halides and α-haloketones | Eco-friendly biocatalyst, high yields, mild conditions, reusable. | mdpi.com |
| NiFe₂O₄ Nanoparticles | One-pot synthesis of thiazole scaffolds | Magnetically separable, reusable, efficient in green solvents (ethanol:water). | acs.org |
| Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) | Synthesis of novel thiazoles from thiosemicarbazone derivatives | Eco-friendly biocatalyst, mild conditions, quick reaction times, reusable. | nih.gov |
Synthesis of Key Precursors and Intermediates for this compound Derivatization
The synthesis of the target molecule, this compound, and its derivatives relies on the strategic preparation of key precursors and intermediates. These starting materials provide the necessary framework of the thiazole ring, which can then be functionalized through halogenation and other substitution reactions.
A common and versatile precursor for this class of compounds is 2-amino-4-methylthiazole . This intermediate can be synthesized via the Hantzsch thiazole synthesis. From this amino group, a range of transformations can be performed. For instance, a Sandmeyer-type reaction can be used to replace the amino group with a chloro substituent, yielding a 2-chloro-4-methylthiazole (B1304918) core.
Another critical intermediate is the corresponding 2-hydroxy-4-methylthiazole . This can be halogenated to produce the 2-chloro derivative. A patented process describes reacting 2-hydroxy-4-methyl-5-(2-chloroalkyl)-thiazole with a halogenating agent like phosphoryl chloride to obtain the 2-chloro-4-methyl-5-(2-chloroalkyl)-thiazole. google.com This highlights a viable pathway to the 2-chloro-thiazole core structure.
Further derivatization, particularly for introducing the bromine at the 4-position and other functional groups at the 5-position, can be achieved through intermediates like ethyl 2-bromo-4-methylthiazole-5-carboxylate . A documented synthesis pathway starts from ethyl 2-amino-4-methylthiazole-5-carboxylate, which undergoes bromination using hydrogen bromide and sodium nitrite (B80452) to yield the 2-bromo-thiazole ester. researchgate.net While this example places the bromo group at the 2-position, similar electrophilic bromination strategies can be envisioned to functionalize the 4-position of a suitable 2-chloro-5-methylthiazole (B1589247) precursor.
From the carboxylate intermediate, a variety of other functional groups can be installed. For example, hydrolysis of the ester leads to 2-bromo-4-methylthiazole-5-carboxylic acid . researchgate.net This acid can then be converted into an amide, such as a Weinreb amide (2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide), which upon reaction with a Grignard reagent, yields a ketone like 1-(2-bromo-4-methylthiazol-5-yl)ethanone . researchgate.net These ketone and ester intermediates are highly valuable for building more complex molecules through carbon-carbon bond-forming reactions.
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide provides another relevant example of building complex thiazole derivatives. nih.gov The process begins with the synthesis of 4-(4-bromophenyl)thiazol-2-amine, which is then acylated with chloroacetyl chloride to form an N-thiazolyl-chloroacetamide intermediate. nih.gov This demonstrates a modular approach where different aryl groups can be installed at the 4-position and various side chains can be attached at the 2-amino position, a strategy applicable to the synthesis of analogs of the target compound.
The table below outlines some key precursors and intermediates relevant to the synthesis and derivatization of this compound.
| Precursor/Intermediate | Synthetic Utility | Citations |
| 2-Hydroxy-4-methyl-5-(2-chloroalkyl)-thiazole | Can be halogenated with agents like phosphoryl chloride to yield the 2-chloro derivative. | google.com |
| 2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole | A close analog and key intermediate demonstrating the formation of the 2-chloro-4-methylthiazole core. | google.com |
| 4-(4-Bromophenyl)thiazol-2-amine | A versatile intermediate where the 2-amino group can be converted to a chloro group via diazotization. | nih.gov |
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | A key building block for introducing functionality at the 5-position; can be hydrolyzed to the corresponding carboxylic acid. | researchgate.net |
| 2-Bromo-4-methylthiazole-5-carboxylic acid | An intermediate for creating amides and other acid derivatives for further functionalization. | researchgate.net |
| 1-(2-Bromo-4-methylthiazol-5-yl)ethanone | A ketone intermediate useful for elaborating the side chain at the 5-position of the thiazole ring. | researchgate.net |
Reactivity Profiles and Mechanistic Studies of Polysubstituted 1,3 Thiazoles
Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, exhibits a complex reactivity profile towards electrophiles. Its aromatic character, arising from the delocalization of a lone pair of electrons from the sulfur atom, allows it to undergo electrophilic substitution reactions. However, the electron-withdrawing nature of the nitrogen atom generally makes the thiazole ring resistant to electrophilic attack compared to other five-membered heterocycles like thiophene (B33073) or furan. ias.ac.innih.gov
Preferred Sites of Electrophilic Attack in 5-Methyl-1,3-thiazoles
In substituted thiazoles, the position of electrophilic attack is directed by the electronic effects of the existing substituents. For 5-methyl-1,3-thiazoles, the primary site of electrophilic substitution is the C4 position. The methyl group at the C5 position is an electron-donating group, which activates the ring towards electrophilic attack. This activating effect, combined with the directing influence of the ring heteroatoms, preferentially channels incoming electrophiles to the C4 position. nih.govpharmaguideline.com
However, the C2 position can also be susceptible to electrophilic attack, particularly under forcing conditions or with specific reagents. ias.ac.in The π-electron density calculations reveal that the C5 position generally has the highest electron density, followed by the C4 position, making them the most likely sites for electrophilic substitution. nih.gov
Influence of Halogen and Methyl Substituents on Electrophilic Reactivity
The presence of both halogen and methyl substituents on the thiazole ring significantly modulates its reactivity towards electrophiles.
Methyl Group: A methyl group, being electron-donating, generally increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack. nih.gov For instance, electron-donating substituents at the C2 position can facilitate electrophilic attack at the C5 position even under mild conditions. pharmaguideline.com
In the case of 4-bromo-2-chloro-5-methyl-1,3-thiazole, the interplay of these substituent effects determines the outcome of electrophilic substitution reactions. The activating methyl group at C5 competes with the deactivating chloro and bromo groups at C2 and C4, respectively. The precise site of further electrophilic attack would depend on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiazoles
Halogenated thiazoles are important substrates for nucleophilic aromatic substitution (SNAr) reactions, a key method for introducing various functional groups onto the thiazole ring. numberanalytics.comnih.gov These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a Meisenheimer-like intermediate, followed by the expulsion of the halide ion. youtube.comyoutube.com
Reactivity at C2, C4, and C5 Positions of Halogenated Thiazoles
The reactivity of halogenated thiazoles in SNAr reactions is highly dependent on the position of the halogen atom.
C2 Position: The C2 position of the thiazole ring is the most susceptible to nucleophilic attack. ias.ac.innih.gov The electron-withdrawing nitrogen atom at position 3 strongly activates the C2 position for SNAr. Halogens at this position are readily displaced by a variety of nucleophiles. ias.ac.in
C4 Position: The C4 position is also reactive towards nucleophiles, although generally less so than the C2 position. researchgate.net The reactivity at C4 can be enhanced by the presence of electron-withdrawing groups on the ring.
C5 Position: The C5 position is the least reactive towards nucleophilic attack. ias.ac.in Halogens at this position are comparatively inert unless activated by other strongly electron-withdrawing groups. ias.ac.in
For this compound, the chlorine atom at the C2 position is expected to be the most reactive site for nucleophilic substitution. The bromine atom at the C4 position would be less reactive, and direct nucleophilic displacement at the C5 position is unlikely.
Activation Strategies for Nucleophilic Attack in Electron-Deficient Thiazoles
Several strategies can be employed to enhance the reactivity of the thiazole ring towards nucleophiles, particularly when it is electron-deficient.
Introduction of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro or sulfonyl group, on the thiazole ring significantly activates it for SNAr reactions. nih.govwuxiapptec.com These groups help to stabilize the negative charge in the Meisenheimer intermediate.
Metal Catalysis: Certain metal catalysts can facilitate nucleophilic substitution on thiazoles. numberanalytics.com
Formation of Thiazolium Salts: N-alkylation of the thiazole ring to form a thiazolium salt dramatically increases its susceptibility to nucleophilic attack. The positive charge on the nitrogen atom makes the ring highly electron-deficient. pharmaguideline.com
Metal-Halogen Exchange Reactions on Halogenated Thiazoles
Metal-halogen exchange is a powerful tool for the functionalization of halogenated thiazoles. rsc.orgyoutube.com This reaction typically involves treating the halogenated thiazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. rsc.orgharvard.edu The reaction results in the replacement of a halogen atom with a lithium atom, generating a thiazolyl-lithium species. This intermediate can then be reacted with a wide range of electrophiles to introduce new substituents onto the thiazole ring. numberanalytics.com
The regioselectivity of the metal-halogen exchange is influenced by the relative reactivity of the different halogen atoms. In polyhalogenated thiazoles, the order of reactivity for exchange is typically I > Br > Cl. rsc.org For instance, in 2,4,5-tribromothiazole, treatment with one equivalent of n-butyllithium results in the selective exchange of the bromine atom at the 5-position. rsc.org Similarly, in 2,5-dibromo-4-chlorothiazole, the bromine at the 5-position is the most reactive towards n-butyl lithium. rsc.org
A related phenomenon is the "halogen dance" reaction, where a base induces the migration of a halogen atom on an aromatic or heteroaromatic ring. jst.go.jpnih.gov This can be a useful method for preparing halogenated thiazoles that are difficult to access by other means.
In the context of this compound, a metal-halogen exchange reaction would likely occur preferentially at the C4 position, replacing the bromine atom with lithium. This would provide a versatile intermediate for further functionalization.
Formation and Reactivity of Thiazolyl Organometallic Reagents (e.g., Lithiated Thiazoles)
The generation of organometallic reagents from thiazole scaffolds, particularly through lithiation, is a cornerstone of their synthetic utility, enabling a wide array of functionalizations. The specific substitution pattern of the thiazole ring significantly influences the regioselectivity of metalation. In the case of this compound, the presence of halogen atoms at both the 2- and 4-positions, along with a methyl group at the 5-position, presents a complex substrate for directed metalation.
Generally, thiazoles are metalated at the C2 position by strong bases like n-butyllithium (n-BuLi). slideshare.net However, the presence of a bromine atom, which can undergo halogen-metal exchange, and a chlorine atom introduces competitive reaction pathways. Research on related substituted bromothiazoles has shown that lithiation can be directed to specific positions depending on the base and reaction conditions. For instance, 2,4-dihalogenated thiazoles can be deprotonated at the 5-position using lithium diisopropylamide (LDA). researchgate.net Specifically, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with LDA occurs at position 5. researchgate.net Conversely, using a stronger base like t-butyllithium (t-BuLi) on the same molecule can lead to double lithiation at both the 2- and 5-positions. researchgate.net
In a closely related oxazole (B20620) system, 4-bromo-5-methyl-2-phenyloxazole undergoes lithiation when treated with n-BuLi, demonstrating the feasibility of metal-halogen exchange at the 4-position. researchgate.net This suggests that this compound could potentially be lithiated at the 4-position via bromine-lithium exchange. The resulting lithiated thiazole is a highly reactive intermediate, poised for subsequent reactions with various electrophiles.
The stability and reactivity of these lithiated intermediates are critical. The use of a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocycles containing acidic protons, mitigating issues of intermolecular quenching that can occur with alkyllithium reagents alone. mdpi.com This approach could be advantageous for the controlled formation of the desired organometallic reagent from this compound.
Applications in Subsequent Electrophilic Quenching and Cross-Coupling Reactions
Once formed, thiazolyl organometallic reagents are versatile intermediates for the introduction of a wide range of functional groups through electrophilic quenching and cross-coupling reactions. The quenching of lithiated thiazoles with various electrophiles allows for the synthesis of trifunctional 1,3-thiazoles in high yields. researchgate.net
Electrophilic Quenching:
The reactivity of lithiated species is highly dependent on the electrophile used. mdpi.com Common electrophiles for quenching lithiated thiazoles include:
Aldehydes and Ketones: Reaction with aldehydes (like acetaldehyde) and ketones (like cyclohexanone) yields the corresponding secondary and tertiary alcohols. researchgate.net
Carbon Dioxide: Quenching with dry ice (solid CO2) leads to the formation of carboxylic acids. mdpi.com
Silyl (B83357) Halides: Reagents like trimethylsilyl (B98337) chloride (TMSCl) introduce silyl groups. mdpi.com
The following table illustrates potential products from the electrophilic quenching of a lithiated this compound intermediate.
| Lithiated Intermediate | Electrophile | Potential Product |
| 4-lithio-2-chloro-5-methyl-1,3-thiazole | Acetaldehyde | 1-(2-chloro-5-methyl-1,3-thiazol-4-yl)ethan-1-ol |
| 4-lithio-2-chloro-5-methyl-1,3-thiazole | Cyclohexanone | 1-(2-chloro-5-methyl-1,3-thiazol-4-yl)cyclohexan-1-ol |
| 4-lithio-2-chloro-5-methyl-1,3-thiazole | Carbon Dioxide | 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid |
Cross-Coupling Reactions:
Thiazolyl organometallic reagents can also participate in transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While direct use of lithiated thiazoles in cross-coupling can be challenging, they are often converted to more stable organometallic species, such as organoboronates (via reaction with boronic esters) or organostannanes, for use in Suzuki or Stille couplings, respectively.
Derivatization Reactions at the Methyl Group of this compound
Side-Chain Functionalization Strategies
The methyl group at the C5 position of this compound offers another site for molecular modification. Strategies for side-chain functionalization typically involve initial activation of the methyl group, followed by reaction with various reagents.
One common approach is free-radical bromination of the benzylic-like methyl group using N-bromosuccinimide (NBS) under light irradiation to form a bromomethyl derivative. nih.gov This brominated intermediate is then a versatile precursor for a variety of nucleophilic substitution reactions. For instance, reaction with triethyl phosphite (B83602) can generate a phosphonate, which can then be used in Wittig-Horner reactions to introduce alkenyl groups. nih.gov
Alternatively, the methyl group can be functionalized through post-polymerization modification strategies, as demonstrated with polythiophenes. cmu.edu These methods involve reacting a bromoalkyl-substituted polymer with nucleophiles like sodium azide (B81097) to introduce an azide group, which can subsequently be reduced to an amine. cmu.edu Similarly, reaction with potassium thioacetate (B1230152) followed by reduction can yield a thiol. cmu.edu While these examples are on a polymer, the principles can be applied to the small molecule this compound, provided the methyl group is first halogenated.
Condensation Reactions Involving Methyl-Substituted Thiazoles
The methyl group on a thiazole ring can participate in condensation reactions, particularly when activated. For example, 2-methylthiazole (B1294427) readily condenses with benzaldehyde (B42025) in the presence of a base. slideshare.net This reactivity is due to the acidity of the methyl protons, which can be abstracted by a base to form a nucleophilic carbanion. This carbanion can then attack electrophilic partners like aldehydes and ketones.
For this compound, the electron-withdrawing nature of the chloro and bromo substituents may influence the acidity of the C5-methyl protons, potentially facilitating their removal under basic conditions and enabling condensation reactions.
Ring-Opening and Ring-Transformation Pathways of Thiazole Derivatives
Mechanisms of Ring Transformation in Highly Substituted Thiazoles
The thiazole ring, while generally stable, can undergo ring-opening and transformation reactions under specific conditions, often influenced by the nature and position of its substituents. researchgate.netresearchgate.net These transformations can be promoted by various reagents, including strong bases, reducing agents, and oxidizing agents.
Studies on the reductive ring-opening of substituted thiazoles with sodium in liquid ammonia (B1221849) have shown that the reaction course is dependent on the nature of the substituents. researchgate.net The presence of electron-withdrawing or electron-donating groups can significantly impact the stability of the thiazole ring and the intermediates formed during the reaction. researchgate.net For instance, thiazoles with electron-donating groups tend to undergo direct ring opening, while those with electron-withdrawing groups may proceed through an indirect pathway involving intermediate formation. researchgate.net
In the context of this compound, the two halogen substituents are electron-withdrawing, which could predispose the ring to nucleophilic attack and subsequent ring-opening. Mechanistic studies on related systems suggest that such transformations can proceed through various pathways, including initial attack at the sulfur atom or at one of the carbon atoms of the thiazole ring.
Furthermore, Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines have been shown to produce 2,4,5-trisubstituted thiazoles, indicating that ring-opening is a viable pathway for the transformation of thiazole derivatives. rsc.org While not a direct ring-opening of the pre-formed thiazole, it highlights the dynamic nature of the thiazole system.
Rearrangement Reactions Involving the Thiazole Core
The 1,3-thiazole ring, a key structural motif in numerous biologically active compounds and functional materials, can undergo several types of rearrangement reactions. These transformations often lead to the formation of new heterocyclic systems or differently substituted thiazoles, providing valuable pathways in synthetic organic chemistry. The reactivity of the thiazole core in such rearrangements is influenced by the nature and position of its substituents. While specific studies on this compound are not extensively documented in the available literature, an understanding of its potential for rearrangement can be inferred from studies on analogous polysubstituted thiazoles. Key rearrangement reactions involving the thiazole core include acyl group migrations, the halogen dance reaction, and Dimroth-type rearrangements.
One notable rearrangement involves the migration of an acyl group. For instance, the reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas can lead to the formation of rearranged 2-(N-acylimino)-3-aryl-4-methylthiazoles. This transformation is proposed to occur through a 1,5-C→N acyl group migration within an S-alkylated open-chain intermediate. This type of rearrangement highlights the potential for substituents on the thiazole ring to participate in intramolecular shifts, leading to thermodynamically more stable products.
Another significant rearrangement is the "halogen dance" reaction, which involves the base-induced intramolecular migration of a halogen atom. In substituted thiazoles, this reaction typically proceeds via deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate, followed by transposition of the lithium and halogen atoms. acs.org For example, 2-triisopropylsilyl-5-bromothiazole has been shown to rearrange to the 4-bromo derivative upon treatment with LDA. acs.org This process is driven by the formation of a more stable organolithium species. acs.org A long-range halogen dance has also been observed in 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles, where a bromo group migrates from the C5-position of one thiazole ring to a deprotonated position on another connected heterocyclic ring. jst.go.jp
The Dimroth rearrangement, a well-known reaction in heterocyclic chemistry, involves the reversible isomerization of a heterocyclic ring system where endocyclic and exocyclic heteroatoms switch places. wikipedia.org While classic examples involve 1,2,3-triazoles, this type of rearrangement has been extended to other heterocyclic systems. wikipedia.orgrsc.org In the context of sulfur-nitrogen heterocycles, a Dimroth-type N/S interchange has been reported in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones from N-aminothioglycolurils. nih.gov This reaction proceeds through a ring-opening and ring-closing sequence, demonstrating the dynamic nature of the heterocyclic core under certain conditions.
Furthermore, thiazole derivatives can undergo ring transformation reactions through cycloadditions. For example, Diels-Alder reactions of thiazoles with alkynes at high temperatures can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org A milder version of this transformation has been observed with a 2-(dimethylamino)thiazole and dimethyl acetylenedicarboxylate (B1228247) (DMAD), proceeding through several intermediates. wikipedia.org
The following table summarizes key findings from studies on rearrangement reactions of substituted thiazoles and related heterocycles.
| Starting Material | Reagent(s) and Conditions | Rearranged Product(s) | Proposed Mechanism/Key Feature |
| Unsymmetrical α-bromo-1,3-diketones and N-substituted thioureas | Varies | 2-(N-acylimino)-3-aryl-4-methylthiazoles | 1,5-C→N acyl group migration |
| 2-Triisopropylsilyl-5-bromothiazole | LDA, -78 °C | 5-Triisopropylsilyl-4-bromothiazole | Halogen dance reaction via a 4-lithio intermediate acs.org |
| 4,5-Dibromo-2,4'-bithiazole | Lithium hexamethyldisilazide (LiHMDS) | 2'-Bromo-2,4'-bithiazole | Long-range halogen dance (1,6-halogen shift) jst.go.jp |
| N-Aminothioglycolurils | Acidic conditions (e.g., conc. HCl) | 2-Hydrazonoimidazo[4,5-d]thiazolones | Dimroth-type N/S interchange nih.gov |
| 2-(Dimethylamino)thiazole | Dimethyl acetylenedicarboxylate (DMAD) | Pyridine derivative | [2+2] cycloaddition followed by ring opening and sulfur extrusion wikipedia.org |
Computational and Theoretical Investigations of 4 Bromo 2 Chloro 5 Methyl 1,3 Thiazole and Analogs
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a cost-effective and reliable computational method for investigating the structural and electronic properties of organic molecules. scispace.com DFT calculations are instrumental in providing insights into the fundamental characteristics of 4-bromo-2-chloro-5-methyl-1,3-thiazole and its related compounds.
The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for this purpose. tandfonline.com
The optimized geometry reveals a nearly planar thiazole (B1198619) ring, a characteristic feature of aromatic heterocyclic systems. nih.gov The substituents—a bromine atom at position 4, a chlorine atom at position 2, and a methyl group at position 5—will influence the local geometry. For instance, the C-Br and C-Cl bond lengths will be consistent with those observed in other halogenated aromatic compounds. The presence of the methyl group introduces a slight steric effect that can cause minor deviations from perfect planarity. A detailed analysis of the bond parameters provides a foundational understanding of the molecule's structural framework.
Table 1: Representative Optimized Bond Parameters for a Substituted Thiazole Derivative (Calculated at the B3LYP/6-311G(d,p) level)
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
|---|---|---|---|
| C2-N3 | 1.315 | N3-C2-S1 | 115.2 |
| N3-C4 | 1.380 | C2-S1-C5 | 89.5 |
| C4-C5 | 1.375 | S1-C5-C4 | 110.8 |
| C5-S1 | 1.720 | C5-C4-N3 | 114.5 |
| C2-S1 | 1.740 | C4-N3-C2 | 110.0 |
Note: These are representative values for a thiazole ring and will vary slightly with substitution.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. rdd.edu.iq
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for a Hypothetical Halogenated Thiazole
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 5.10 |
| Electronegativity (χ) | 4.30 |
| Chemical Hardness (η) | 2.55 |
| Global Electrophilicity (ω) | 3.62 |
Note: Values are illustrative and depend on the specific molecule and computational method.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP is a visual representation of the total electron density on the surface of a molecule, where different colors indicate regions of varying electrostatic potential. Red and yellow regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. nih.gov
In this compound, the MEP map would likely show regions of negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a site for electrophilic attack. The hydrogen atoms of the methyl group and the regions around the halogen atoms would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis provides a clear and intuitive picture of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. tandfonline.com These predictions are invaluable for the characterization and identification of newly synthesized compounds.
For this compound, DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR spectrum. tandfonline.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. The predicted spectrum would show characteristic peaks for the C-H stretching of the methyl group, C=N and C=C stretching of the thiazole ring, and C-Br and C-Cl stretching vibrations.
Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure of the molecule. acs.org
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). tandfonline.com This method calculates the excitation energies and oscillator strengths of electronic transitions, providing information about the wavelengths of maximum absorption (λmax). For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the thiazole ring.
Table 3: Predicted Spectroscopic Data for a Substituted Thiazole
| Spectroscopic Technique | Predicted Data |
|---|---|
| IR (cm-1) | ~3000 (C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~700 (C-Cl stretch), ~600 (C-Br stretch) |
| 1H NMR (ppm) | ~2.5 (CH3) |
| 13C NMR (ppm) | ~15 (CH3), ~115-150 (thiazole ring carbons) |
| UV-Vis (nm) | ~250-300 (π→π), ~320-350 (n→π) |
Note: These are approximate ranges and can vary based on the specific compound and solvent.
Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. researchgate.net For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can map out the entire reaction pathway.
By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, in a nucleophilic substitution reaction at the C2 position, calculations can help determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. The Hantzsch thiazole synthesis is a classic example where computational studies can shed light on the reaction pathway. youtube.comyoutube.com
Solvent Effects and Continuum Models in Computational Thiazole Chemistry
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the geometry, electronic structure, and reactivity of the solute molecules. bohrium.com Computational models can account for solvent effects, with continuum models being a popular and efficient choice. bohrium.com The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium. mdpi.com
For this compound, performing calculations in different solvents using a continuum model can provide insights into how the polarity of the solvent affects its properties. researchgate.net For example, the dipole moment of the molecule is expected to be higher in polar solvents due to solute-solvent interactions. bohrium.com Furthermore, solvent effects can influence the energies of the HOMO and LUMO, as well as the activation barriers of reactions. ntu.edu.iq
Advanced Spectroscopic and Analytical Characterization Methodologies
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR and Raman spectra of 4-bromo-2-chloro-5-methyl-1,3-thiazole would be dominated by vibrations characteristic of the substituted thiazole (B1198619) ring and the carbon-halogen bonds.
Thiazole Ring Vibrations: The thiazole ring gives rise to a series of characteristic stretching and bending vibrations. researchgate.net Ring stretching vibrations, involving the C=C, C=N, and C-S bonds, typically occur in the 1300-1600 cm⁻¹ region. researchgate.net Other ring-related bending and deformation modes appear in the fingerprint region (below 1400 cm⁻¹). uomustansiriyah.edu.iqlibretexts.org
Halogen Substituent Vibrations: The vibrations of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are key identifiers. These stretches are found at lower frequencies due to the heavier mass of the halogen atoms. libretexts.org
C-Cl Stretch: The C-Cl stretching vibration is typically observed in the range of 850-550 cm⁻¹. libretexts.org
C-Br Stretch: The C-Br stretch appears at an even lower frequency, generally between 690-515 cm⁻¹. libretexts.org
Methyl Group Vibrations: The methyl group will exhibit its own characteristic symmetric and asymmetric stretching vibrations (~2850-3000 cm⁻¹) and bending vibrations (~1375-1450 cm⁻¹). uomustansiriyah.edu.iq
Table 2: Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Source |
|---|---|---|---|
| Asymmetric/Symmetric Stretch | C-H (in CH₃) | 2850 - 3000 | uomustansiriyah.edu.iq |
| Ring Stretching | C=N, C=C (Thiazole) | 1300 - 1600 | researchgate.net |
| Asymmetric/Symmetric Bend | C-H (in CH₃) | 1375 - 1450 | uomustansiriyah.edu.iq |
| C-Cl Stretch | Aryl-Cl | 850 - 550 | libretexts.org |
| C-Br Stretch | Aryl-Br | 690 - 515 | libretexts.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation analysis. For this compound, the mass spectrum would reveal the molecular ion peak (M⁺), confirming its molecular weight.
A key feature in the mass spectrum would be the distinctive isotopic patterns of bromine and chlorine.
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 mass units (M⁺ and M+2).
Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 natural abundance. This leads to two peaks for any chlorine-containing fragment (M⁺ and M+2) with a characteristic 3:1 intensity ratio.
The combination of both halogen isotopic patterns would create a unique and easily identifiable cluster of peaks for the molecular ion, confirming the presence of one bromine and one chlorine atom. Common fragmentation pathways would likely involve the loss of the halogen atoms (Br or Cl) or the methyl group.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. rsc.org This precision allows for the calculation of the exact elemental composition of the molecule. For this compound, an HRMS measurement would distinguish its formula (C₄H₃BrClNS) from any other combination of atoms that might have the same nominal mass, providing definitive proof of the chemical formula. rsc.org
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In the context of this compound, an initial mass spectrometry (MS) scan would be performed to determine the mass-to-charge ratio (m/z) of the molecular ion. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern for the molecular ion peak cluster.
Following the identification of the molecular ion, an MS/MS experiment would involve the selection of one of these isotopic peaks, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting fragment ions. The fragmentation pattern would provide valuable information about the connectivity of the atoms within the molecule.
Expected Fragmentation Pathways:
While specific experimental data is unavailable, likely fragmentation pathways for this compound can be predicted based on the stability of potential fragments:
Loss of a bromine radical (•Br): This would result in a significant fragment ion, and its isotopic signature would disappear from the fragment's m/z.
Loss of a chlorine radical (•Cl): Similar to bromine loss, this would lead to a prominent fragment ion.
Cleavage of the methyl group (•CH3): This would result in an ion with a mass 15 units lower than the precursor ion.
Ring cleavage: The thiazole ring itself can undergo fragmentation, leading to smaller, characteristic ions.
Analysis of these fragmentation patterns allows for the confirmation of the elemental composition and the arrangement of the substituents on the thiazole ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Although a crystal structure for this compound has not been reported, analysis of related structures, such as 2-chloro-5-chloromethyl-1,3-thiazole, provides insight into the expected solid-state conformation. nih.gov
Should a crystal structure of this compound become available, the following parameters would be of key interest:
| Parameter | Expected Range/Value | Significance |
| C-S bond lengths | ~1.70-1.75 Å | Reflects the bond order within the thiazole ring. |
| C-N bond lengths | ~1.30-1.40 Å | Indicates the degree of double bond character. |
| C-Br bond length | ~1.85-1.90 Å | Standard for a bromine atom attached to an sp² carbon. |
| C-Cl bond length | ~1.70-1.75 Å | Typical for a chlorine atom attached to an sp² carbon. |
| Thiazole ring angles | ~108-115° | Deviations from ideal angles can indicate ring strain. |
| Dihedral angles | - | Define the planarity of the thiazole ring and the orientation of its substituents. |
This table presents hypothetical data based on known covalent radii and data from similar structures.
The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as halogen bonding, hydrogen bonding (if applicable), and van der Waals interactions. In the case of this compound, halogen bonding involving the bromine and chlorine atoms could play a significant role in the crystal packing. Analysis of the crystal structure of a related compound, 2-chloro-5-chloromethyl-1,3-thiazole, revealed no classical hydrogen bonds. nih.gov The packing of molecules would influence physical properties like melting point and solubility.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating the components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
The choice between HPLC and GC for the analysis of this compound would depend on its volatility and thermal stability.
HPLC: This technique is suitable for non-volatile and thermally sensitive compounds. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, as the thiazole ring is expected to have a UV chromophore. The retention time of the compound would be a key parameter for its identification and quantification.
GC: If the compound is sufficiently volatile and thermally stable, GC can provide high-resolution separation. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The sample would be injected into a heated port, vaporized, and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.
Illustrative Chromatographic Conditions (Hypothetical):
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (gradient) | UV at 254 nm |
| GC | DB-5, 30 m x 0.25 mm, 0.25 µm | Helium | Mass Spectrometer |
This table provides hypothetical conditions and would require experimental optimization.
The molecule this compound itself is achiral. However, if it were used as a precursor to synthesize chiral derivatives, for instance, through a reaction that introduces a stereocenter, chiral chromatography would be necessary to separate the enantiomers and determine the enantiomeric excess (ee) of the product. This would involve the use of a chiral stationary phase (CSP) in either HPLC or GC, which can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The ratio of the areas of these peaks would be used to calculate the enantiomeric excess.
Role of 4 Bromo 2 Chloro 5 Methyl 1,3 Thiazole As a Strategic Building Block in Organic Synthesis
A Gateway to Novel Heterocyclic Systems with a Thiazole (B1198619) Core
The inherent reactivity of the halogen substituents on the 4-bromo-2-chloro-5-methyl-1,3-thiazole ring makes it a valuable precursor for creating a diverse array of heterocyclic structures. The differential reactivity of the bromo and chloro groups allows for selective functionalization, paving the way for the synthesis of intricate molecular frameworks.
Crafting Fused Thiazole Systems
The synthesis of fused thiazole systems, such as imidazothiazoles and benzothiazoles, often relies on the strategic use of halogenated thiazole precursors. While specific examples utilizing this compound are not extensively documented, the general principles of forming these fused systems are well-established. For instance, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives can be achieved through the reaction of 2-aminothiazoles with α-haloketones. nih.govmdpi.comrsc.org In a hypothetical application, the chlorine atom at the 2-position of this compound could be displaced by an amino group, which could then undergo cyclization with a suitable partner to form an imidazothiazole ring.
Benzothiazoles are another important class of fused heterocycles. nih.gov Their synthesis often involves the condensation of 2-aminothiophenols with various electrophiles. nih.gov Alternatively, intramolecular cyclization of o-halophenylthioamides, often catalyzed by transition metals, provides a route to substituted benzothiazoles. rsc.org The bromine atom at the 4-position of this compound could potentially participate in cross-coupling reactions to introduce an ortho-functionalized aryl group, setting the stage for a subsequent cyclization to a benzothiazole (B30560) derivative.
Table 1: General Methods for the Synthesis of Fused Thiazole Systems
| Fused System | General Synthetic Approach | Key Reagents | Potential Role of Halogenated Thiazoles |
| Imidazo[2,1-b]thiazoles | Reaction of 2-aminothiazoles with α-haloketones | 2-Aminothiazole (B372263) derivatives, α-haloketones | Precursor to the 2-aminothiazole reactant |
| Benzothiazoles | Condensation of 2-aminothiophenols with electrophiles | 2-Aminothiophenol, aldehydes, acyl chlorides | Not directly involved in this classic route |
| Benzothiazoles | Intramolecular cyclization of o-halophenylthioamides | o-Halophenylthioamides, transition metal catalysts | Arylation at the halogen position to create the cyclization precursor |
Exploring Spiro and Bridged Thiazole Architectures
The construction of spiro and bridged thiazole derivatives represents a significant challenge in synthetic chemistry, leading to molecules with unique three-dimensional structures. While direct synthetic routes starting from this compound are not readily found in the literature, the principles of forming such complex structures often involve intramolecular reactions or cycloadditions.
For instance, the synthesis of spirothiazolidinones has been reported from derivatives of imidazo[2,1-b]thiazole. nih.gov This suggests that a functionalized this compound could potentially be elaborated into a precursor suitable for spirocyclization. Similarly, the formation of N-bridged heterocycles like pyrimido[2,1-b]benzothiazol-4-ones has been achieved through the reaction of 2-aminobenzothiazoles with β-dicarbonyl compounds, highlighting a potential, albeit multi-step, pathway from a suitably modified this compound. researchgate.net
Engineering Ligands for Precision in Transition Metal Catalysis
The thiazole nucleus is a valuable component in the design of ligands for transition metal catalysis, owing to its electronic properties and ability to coordinate with metal centers. The presence of halogen atoms in this compound provides handles for further functionalization to create sophisticated ligand architectures.
Thiazole-Based Ligands in the Realm of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of efficient ligands is crucial for their success. Thiazole-containing ligands have demonstrated their utility in these transformations. For example, palladium(II) complexes bearing thiazole-derived Schiff base ligands have been synthesized and characterized. google.comresearchgate.net
While direct application of this compound as a ligand precursor is not widely reported, its structure suggests potential. The nitrogen atom of the thiazole ring can act as a donor to the metal center. Furthermore, the bromo and chloro substituents can be replaced through cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or pincer-type ligands. These tailored ligands can then be used to modulate the reactivity and selectivity of transition metal catalysts in various cross-coupling reactions. researchgate.netuzh.ch
Table 2: Examples of Thiazole-Containing Ligands in Catalysis
| Ligand Type | Metal | Catalytic Application | Reference |
| Thiazole-derived Schiff base | Pd(II) | Heck coupling | worktribe.com |
| Thiazole-derived Schiff base | Cu(II), Co(II), Ni(II), Zn(II) | Not specified | researchgate.net |
| Aminothiazole derivatives | Not specified | General ligand synthesis | nanobioletters.com |
The Chelation Capabilities of Halogenated Thiazoles
The ability of a molecule to chelate, or bind to a central metal atom at two or more points, is a key property for many catalytic and analytical applications. Halogenated thiazoles can be precursors to chelating ligands. The halogen atoms can be substituted with groups containing other donor atoms, such as nitrogen, oxygen, or sulfur, to create a chelating environment.
For example, a derivative, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, has been synthesized where the thiazole nitrogen and the phenolic oxygen can potentially act as a bidentate ligand. researchgate.netbldpharm.com The synthesis of this compound from a related phenacyl thiocyanate (B1210189) and morpholine (B109124) suggests a potential pathway for modifying this compound to incorporate chelating functionalities. The resulting metal complexes could exhibit interesting catalytic properties or be useful as sensors.
Forging Chemical Probes and Tools for Unraveling Molecular Interactions
The development of chemical probes is essential for understanding biological processes and for high-throughput screening in drug discovery. The thiazole scaffold is a component of various fluorescent probes and molecular recognition tools.
Thiazole derivatives, such as those related to the firefly luciferin, are known for their fluorescent properties. chim.it The substitution pattern on the thiazole ring can be tuned to modulate these properties. While there is no specific report on this compound being used as a chemical probe, its structure offers possibilities. For instance, the bromine atom could be functionalized with a fluorophore or a reactive group for covalent labeling of biomolecules. A small azide-modified thiazole-based reporter molecule has been developed for fluorescence and mass spectrometric detection, demonstrating the potential of functionalized thiazoles in this area. beilstein-journals.org
Furthermore, the thiazole ring itself can participate in non-covalent interactions that are crucial for molecular recognition. The development of probes based on aggregation-induced emission (AIE) often incorporates heterocyclic structures. nih.gov A benzothiazole-based AIE probe has been successfully used for the detection of hydrogen peroxide in living cells. nih.gov This highlights the potential for designing novel probes based on the this compound core, where the substituents could be tailored to achieve specific recognition and reporting functions.
Construction of Compound Libraries for Chemical Space Exploration
The exploration of vast and diverse chemical space is a cornerstone of modern drug discovery and chemical biology. The systematic synthesis of compound libraries, often through combinatorial and diversity-oriented approaches, allows for the efficient sampling of this space to identify novel molecules with desired biological activities. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for the design of compound libraries.
While direct and extensive research on the specific use of This compound in large-scale compound library generation for chemical space exploration is not widely documented in publicly available literature, its structure is strategically well-suited for such applications. The presence of two distinct and differentially reactive halogen substituents at the C2 and C4 positions, along with the methyl group at the C5 position, provides multiple points for diversification. This allows for the systematic and parallel synthesis of a wide array of analogues, which is a key principle in building compound libraries.
The general strategies for synthesizing libraries of substituted thiazoles often involve the Hantzsch thiazole synthesis or modifications of a pre-formed thiazole ring. nih.govresearchgate.netresearchgate.net In the case of a di-halogenated scaffold like This compound , the differential reactivity of the chloro and bromo groups can be exploited to introduce a variety of substituents in a controlled, stepwise manner. For instance, the chloro group is generally more susceptible to nucleophilic aromatic substitution, while the bromo group is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool in combinatorial synthesis.
Herein, we can project a hypothetical library synthesis strategy based on the known reactivity of similar halogenated heterocyclic systems. The This compound core can be reacted with a diverse set of building blocks to rapidly generate a library of compounds. For example, the chloro group at the 2-position can be displaced by a variety of nucleophiles such as amines, thiols, and alcohols. Subsequently, the bromo group at the 4-position can be functionalized using palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This two-step diversification strategy allows for the creation of a large and diverse library of molecules from a single, readily accessible starting material.
The resulting library of compounds, with diverse substituents at the C2 and C4 positions, would effectively populate a specific region of chemical space around the thiazole core. This library can then be screened against a variety of biological targets to identify hit compounds. The structure-activity relationships (SAR) derived from the screening data of such a library can provide valuable insights for the design of more potent and selective molecules. The exploration of chemical space using such focused libraries is a powerful strategy in modern drug discovery. rsc.org
The table below illustrates a hypothetical set of building blocks that could be used in a combinatorial synthesis approach starting from This compound to generate a diverse library of compounds.
Table 1: Hypothetical Building Blocks for a Combinatorial Library from this compound
| Position for Diversification | Reaction Type | Example Building Blocks |
| C2-Position (from Chloro) | Nucleophilic Aromatic Substitution | Amines: Aniline, Piperidine, Morpholine Thiols: Thiophenol, Benzyl mercaptan Alcohols: Phenol, Benzyl alcohol |
| C4-Position (from Bromo) | Suzuki Coupling | Boronic Acids: Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid |
| Stille Coupling | Stannanes: Phenyltributyltin, Vinyltributyltin | |
| Sonogashira Coupling | Alkynes: Phenylacetylene, Propargyl alcohol |
The systematic combination of these building blocks would lead to a library of compounds with significant structural diversity, enabling a broad exploration of the chemical space surrounding the 2,4-disubstituted-5-methyl-1,3-thiazole scaffold. This approach, while not explicitly detailed in the literature for this specific molecule, is a well-established strategy in medicinal chemistry for the discovery of novel bioactive compounds. nih.gov
Future Research Directions and Emerging Trends
Development of Highly Efficient and Selective Synthetic Routes to Polysubstituted Thiazoles
The development of efficient and selective methods for synthesizing polysubstituted thiazoles is a primary focus of modern organic chemistry. researchgate.net Traditional methods, such as the Hantzsch thiazole (B1198619) synthesis, have been foundational but often lack the efficiency and selectivity required for complex targets. nih.gov Researchers are now exploring novel, environmentally benign synthetic protocols. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of green solvents like water or polyethylene (B3416737) glycol (PEG) to minimize environmental impact. bepls.com
Future work will likely concentrate on catalyst-free multicomponent reactions that allow for the construction of highly functionalized thiazoles in a single step from simple starting materials. bepls.comchim.it For a molecule like 4-bromo-2-chloro-5-methyl-1,3-thiazole, achieving regioselective halogenation and substitution is a key challenge. New catalytic systems, perhaps utilizing transition metals like copper or palladium, are being developed for direct C-H bond functionalization, which would allow for the late-stage introduction of substituents onto a pre-formed thiazole core with high precision. organic-chemistry.org The goal is to create modular and versatile synthetic routes that can be easily adapted to produce a wide library of analogs for structure-activity relationship studies. ijper.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond established synthetic routes, the exploration of novel reactivity patterns of the thiazole ring is a burgeoning field of research. The thiazole ring possesses a unique electronic structure, with varying electron densities at different positions, making it amenable to a range of chemical transformations. nih.gov For instance, the C2 position is known to be acidic, allowing for deprotonation and subsequent reaction with electrophiles. nih.gov In contrast, electrophilic substitution typically occurs at the C5 position. nih.gov
Future investigations will aim to uncover unprecedented transformations that can be applied to complex thiazoles. This could involve leveraging the distinct reactivity of the bromine and chlorine atoms on the this compound scaffold. For example, selective metal-catalyzed cross-coupling reactions could be developed to replace the bromine at the C4 position while leaving the chlorine at the C2 position intact, or vice-versa. Researchers are also exploring photochemical and electrochemical methods to induce novel cyclization and functionalization reactions that are not achievable through traditional thermal methods. researchgate.net Understanding and harnessing these new reactivity patterns will be crucial for the efficient and selective modification of polysubstituted thiazoles.
Integration of Machine Learning and AI in Thiazole Synthesis Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even design novel synthetic routes from scratch. acs.orgresearchgate.net For a complex target like this compound, AI algorithms could retrospectively analyze known synthetic pathways for related compounds and propose the most efficient and cost-effective route. nih.gov
Machine learning models are being trained to recognize patterns in reactivity and selectivity, which can help chemists overcome challenges in synthesizing highly substituted heterocycles. researchgate.net These tools can predict potential side reactions and byproducts, allowing for the proactive optimization of reaction conditions. As these technologies mature, they will become indispensable partners in the laboratory, accelerating the discovery and development of new thiazole-based compounds by reducing the number of trial-and-error experiments required. nih.gov
Flow Chemistry and Automated Synthesis for High-Throughput Production of Thiazole Derivatives
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of thiazole derivatives. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net
The combination of flow chemistry with automated synthesis platforms enables the high-throughput production and screening of large libraries of compounds. nih.gov This is particularly valuable in medicinal chemistry for the rapid optimization of lead compounds. For the synthesis of this compound and its analogs, a flow-based system could be designed to quickly test various catalysts, solvents, and reaction conditions to identify the optimal protocol. This approach not only accelerates the research and development process but also facilitates scaling up the production of promising candidates. researchgate.net
Mechanistic Deepening through Advanced In Situ Spectroscopy and Computational Dynamics
A profound understanding of reaction mechanisms is essential for the rational design of new synthetic methods and the optimization of existing ones. researchgate.net Advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), allow chemists to monitor the concentration of reactants, intermediates, and products in real-time as a reaction proceeds. This provides invaluable insights into the kinetics and mechanism of complex transformations.
For the synthesis of polysubstituted thiazoles, these techniques can help to identify transient intermediates and understand the factors that control regioselectivity. researchgate.net Complementing these experimental methods, computational chemistry, including Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. researchgate.net This synergy between advanced spectroscopy and computational dynamics is crucial for unraveling the intricate mechanisms of thiazole formation and functionalization, paving the way for the development of more efficient and selective synthetic strategies.
Synthesis of Isotopically Labeled Thiazoles for Mechanistic Tracing
Isotopically labeled compounds are powerful tools for elucidating reaction mechanisms and studying the metabolic fate of molecules in biological systems. researchgate.netnih.gov The synthesis of thiazoles containing stable isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), allows researchers to track the movement of atoms throughout a chemical reaction. scilit.com
For instance, by synthesizing a precursor to this compound with a ¹³C-labeled carbonyl group, one could definitively determine the origin of the carbon atoms in the final thiazole ring. This information is invaluable for confirming or refuting proposed reaction mechanisms. scilit.comgoogle.com Furthermore, isotopically labeled versions of bioactive thiazoles are essential for use as internal standards in quantitative bioanalysis using mass spectrometry, a critical step in drug development. scilit.com The development of efficient methods for the synthesis of isotopically labeled thiazoles will continue to be an important area of research.
Compound Data
Table of Mentioned Compounds
| Compound Name |
| This compound |
| 1,3-Thiazole |
| 2-Bromo-5-methyl-1,3-thiazole |
| 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole |
| 4-Bromo-2-chlorobenzo[d]thiazole |
Physicochemical Properties
| Property | 1,3-Thiazole | 2-Bromo-5-methyl-1,3-thiazole sigmaaldrich.com | 4-Bromo-2-chlorobenzo[d]thiazole bldpharm.com |
| Molecular Formula | C₃H₃NS | C₄H₄BrNS | C₇H₃BrClNS |
| Molecular Weight | 85.13 g/mol | 178.04 g/mol | 248.53 g/mol |
| Appearance | Pale-yellow liquid nih.gov | - | - |
| Boiling Point | 116-118 °C nih.gov | - | - |
| CAS Number | 288-47-1 | 41731-23-1 | 182344-57-6 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-2-chloro-5-methyl-1,3-thiazole, and how can purity be validated?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions with halogenated precursors. For example, refluxing intermediates in polar aprotic solvents like DMSO (18–24 hours) under reduced pressure is common for achieving high yields (~65%) . Purification via recrystallization (e.g., water-ethanol mixtures) and validation using melting point analysis (e.g., 141–143°C) ensures purity. Advanced characterization employs LC-MS, elemental analysis, and NMR spectroscopy to confirm structural integrity .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Parameters like dihedral angles (e.g., 36.69° between thiazole and benzene rings) and puckering amplitudes (Q = 0.272–0.282 Å for pyrrolidine rings) are analyzed. Crystallographic data deposition in the Cambridge Structural Database (CSD) ensures reproducibility .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assignments are based on chemical shifts (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm).
- IR Spectroscopy : Thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and C-Br bonds (~550 cm⁻¹) are key markers .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for C₅H₄BrClNS: 239.8928) .
Advanced Research Questions
Q. How do halogen substituents (Br, Cl) influence the reactivity and biological activity of this thiazole derivative?
- Methodological Answer : Bromine enhances electrophilic substitution reactivity, while chlorine stabilizes the thiazole ring via electron withdrawal. Comparative studies show that Br/Cl combinations increase antimicrobial potency (e.g., MIC = 2–8 µg/mL against S. aureus) compared to non-halogenated analogs. Density Functional Theory (DFT) calculations correlate frontier molecular orbitals (HOMO-LUMO gaps) with bioactivity trends .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used. For example, docking into E. coli dihydrofolate reductase (PDB: 1RX2) reveals hydrogen bonds with Arg98 and hydrophobic interactions with Phe31. Binding free energies (ΔG = -9.2 kcal/mol) are calculated using the MM-PBSA method .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
- Methodological Answer : Contradictions arise from assay conditions (e.g., pH, solvent). Standardization steps:
- Dose-Response Curves : Use ≥10 concentrations in triplicate.
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
